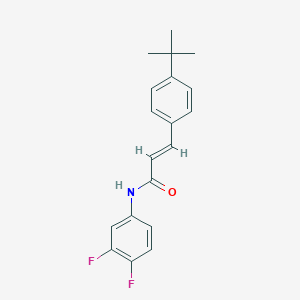
(2E)-3-(4-tert-butylphenyl)-N-(3,4-difluorophenyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-3-(4-tert-butylphenyl)-N-(3,4-difluorophenyl)prop-2-enamide, also known as DFP-17, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound belongs to the family of enamide derivatives and has shown promising results in various studies related to biology and medicine.
Wirkmechanismus
(2E)-3-(4-tert-butylphenyl)-N-(3,4-difluorophenyl)prop-2-enamide has been shown to target a specific protein called heat shock protein 90 (HSP90), which is involved in the regulation of various cellular processes. By inhibiting the activity of HSP90, this compound can induce cell death in cancer cells and reduce inflammation in various tissues.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects on cells and tissues. In cancer cells, this compound can induce apoptosis (programmed cell death) and inhibit cell proliferation. Inflammatory cells, this compound can reduce the production of pro-inflammatory cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (2E)-3-(4-tert-butylphenyl)-N-(3,4-difluorophenyl)prop-2-enamide in lab experiments is its high potency and specificity towards HSP90. This compound has been shown to have minimal off-target effects, making it an ideal tool for studying the role of HSP90 in various cellular processes. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it challenging to administer in certain experimental settings.
Zukünftige Richtungen
(2E)-3-(4-tert-butylphenyl)-N-(3,4-difluorophenyl)prop-2-enamide has shown promising results in various studies related to cancer and inflammation. However, there is still much to be learned about the potential of this compound in other areas of medicine. Some future directions for research on this compound could include:
- Investigating the potential of this compound in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
- Studying the effects of this compound on the immune system and its potential use in treating autoimmune diseases.
- Exploring the use of this compound in combination with other drugs for the treatment of cancer and other diseases.
Synthesemethoden
The synthesis of (2E)-3-(4-tert-butylphenyl)-N-(3,4-difluorophenyl)prop-2-enamide involves the reaction of 3,4-difluoroaniline with 4-tert-butylcinnamaldehyde in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
(2E)-3-(4-tert-butylphenyl)-N-(3,4-difluorophenyl)prop-2-enamide has been extensively studied for its potential use in scientific research, particularly in the field of medicine. This compound has shown promising results in various studies related to cancer, inflammation, and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
(E)-3-(4-tert-butylphenyl)-N-(3,4-difluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F2NO/c1-19(2,3)14-7-4-13(5-8-14)6-11-18(23)22-15-9-10-16(20)17(21)12-15/h4-12H,1-3H3,(H,22,23)/b11-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZZRMIYFOPKADZ-IZZDOVSWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CC(=O)NC2=CC(=C(C=C2)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=C(C=C2)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

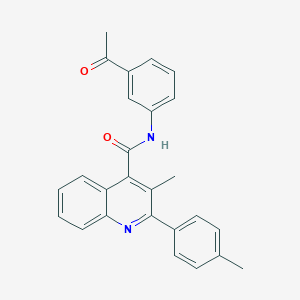
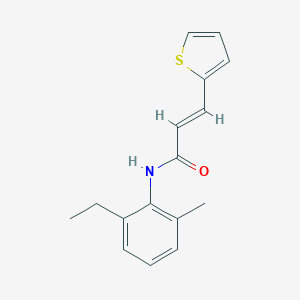

![2-[(4-methylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B457524.png)
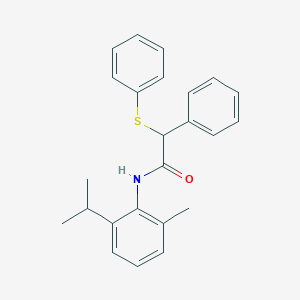
![Methyl 4-(4-chlorophenyl)-2-[(2-fluorobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B457527.png)
![2-(2,4-dimethylphenyl)-N-[4-({[2-(2,4-dimethylphenyl)-4-quinolinyl]carbonyl}amino)butyl]-4-quinolinecarboxamide](/img/structure/B457531.png)

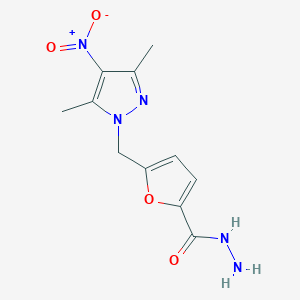
![4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzohydrazide](/img/structure/B457535.png)
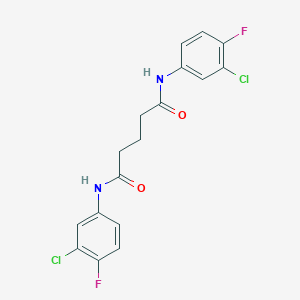
![5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furohydrazide](/img/structure/B457538.png)

![N-[2-methyl-6-(propan-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B457541.png)